Boc-NH-PEG7-NH2

Catalog No.
S544708
CAS No.
206265-98-7
M.F
C21H44N2O9
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG7-NH2

CAS Number

206265-98-7

Product Name

Boc-NH-PEG7-NH2

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C21H44N2O9

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24)

InChI Key

HTIMIYPOESODPC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-boc-N-amido-PEG7-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

The exact mass of the compound t-boc-N-amido-PEG7-Amine is 468.3047 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG7-NH2 is a heterobifunctional linker featuring a discrete polyethylene glycol (PEG) chain of exactly seven ethylene oxide units.[1][2] One terminus is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the other end presents a reactive primary amine.[2][3] This structure provides a defined, hydrophilic spacer used to connect two different molecules, such as a protein-targeting ligand and a therapeutic payload, in a controlled, stepwise manner.[4] Its principal role is in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular architecture is critical for function and reproducibility.[5][6][7]

Substituting this discrete PEG7 linker with polydisperse PEG mixtures, alternative lengths, or different protecting groups introduces critical process and performance failures. Polydisperse PEGs create a heterogeneous mixture of final conjugates, complicating analytical characterization, compromising batch-to-batch consistency, and leading to unpredictable pharmacokinetics.[8][9][10] Using a PEG chain of a different, non-optimal length can significantly impair the biological activity of molecules like PROTACs, where the precise distance between bound proteins is essential for efficacy.[11][12][13] Furthermore, swapping the acid-labile Boc protecting group for a base-labile alternative (e.g., Fmoc) dictates a completely different deprotection strategy, which can be incompatible with other acid-sensitive functional groups in a complex synthesis, thereby forcing costly route redesign.[14][15]

Enables Orthogonal Synthesis Strategies Incompatible with Alternative Protecting Groups

The Boc protecting group is selectively removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to bases and nucleophiles.[14] This provides an orthogonal protection strategy when used with base-labile groups like Fmoc (removed with piperidine) or photolabile groups. In a multi-step synthesis containing base-sensitive esters or Fmoc-protected amines, using an acid-labile Boc-PEG linker is a required process choice to avoid unintended deprotection and side reactions.[15] A direct substitute like Fmoc-NH-PEG7-NH2 would be incompatible with this synthesis scheme.

Evidence DimensionDeprotection Condition
Target Compound DataAcid-labile (e.g., Trifluoroacetic Acid)
Comparator Or BaselineFmoc-NH-PEG7-NH2: Base-labile (e.g., Piperidine)
Quantified DifferenceQualitatively different chemical reactivity, enabling orthogonal schemes.
ConditionsStandard solid-phase or solution-phase synthesis.

This chemical orthogonality is not an academic detail; it is a fundamental process-design constraint that dictates precursor selection in complex, multi-step syntheses.

Ensures Product Homogeneity and Analytical Clarity, Unlike Polydisperse PEG Substitutes

Using a monodisperse linker like Boc-NH-PEG7-NH2, which has a defined molecular weight (Polydispersity Index, PDI = 1.0), results in a single, well-defined final conjugate.[1][8] In contrast, using a polydisperse PEG mixture (PDI > 1.0) generates a complex mixture of products with varying PEG chain lengths.[8] This heterogeneity complicates purification and leads to multiple overlapping peaks in analytical characterization methods like mass spectrometry or chromatography, making batch-to-batch consistency difficult to prove for regulatory purposes.[7][9] For high-value therapeutics like ADCs, this analytical clarity is a non-negotiable requirement for manufacturing and quality control.[7][10]

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0
Comparator Or BaselinePolydisperse PEG mixture: > 1.0
Quantified DifferenceResults in a single molecular entity vs. a heterogeneous mixture of compounds.
ConditionsAnalysis of final bioconjugate by Mass Spectrometry or Size-Exclusion Chromatography (SEC).

Procuring a monodisperse linker is a direct investment in process control, analytical simplicity, and regulatory compliance for high-value biotherapeutics.

Demonstrates Length-Dependent Efficacy in PROTACs, Where Shorter or Longer PEGs Fail

The efficacy of a PROTAC is highly dependent on the linker length, which must be optimal to facilitate a productive ternary complex between the target protein and an E3 ligase.[16] A study on estrogen receptor (ER)-α targeting PROTACs systematically varied the linker length and found a significant effect on degradation efficacy. While a 16-atom chain length was optimal in their system, linkers that were too short or too long were significantly less potent.[12][13] For example, at 100 nM, the 16-atom linker showed near-complete ER degradation, whereas a 21-atom linker showed substantially less degradation.[12] This demonstrates that a specific PEG length, such as PEG7 (24 atoms), cannot be arbitrarily replaced by shorter or longer versions without risking a significant loss of biological activity.

Evidence DimensionTarget Protein Degradation (% of Control)
Target Compound DataOptimal length linkers can achieve >90% degradation at effective concentrations.
Comparator Or BaselineNon-optimal length linkers (shorter or longer) show significantly reduced degradation under the same conditions.
Quantified DifferenceEfficacy can vary dramatically, with non-optimal lengths being several-fold less potent or inactive.
ConditionsCell-based protein degradation assay (e.g., Western Blot) in a specific PROTAC system (e.g., ERα degradation in MCF7 cells).

For PROTAC development, selecting the precise linker length is a primary driver of efficacy; substitution with an alternate length is not a viable cost-saving measure and can terminate a project.

Systematic Linker Optimization in PROTAC Development

This compound is the right choice for research groups performing systematic screening of linker lengths to optimize PROTAC efficacy. The defined PEG7 length serves as a critical data point in a library of discrete PEG linkers (e.g., PEG3, PEG5, PEG7, PEG9) to identify the optimal spatial orientation required for efficient ternary complex formation and subsequent target degradation.[12]

Manufacturing of Clinical-Grade Antibody-Drug Conjugates (ADCs)

For ADC manufacturing, where product homogeneity and a well-defined analytical profile are required for regulatory approval, this monodisperse linker is essential. It ensures that each antibody is conjugated to a linker of the exact same length, leading to a consistent Drug-to-Antibody Ratio (DAR) and predictable pharmacokinetic behavior, unlike the variable mixtures produced by polydisperse PEGs.[7][9]

Multi-Step Synthesis of Complex Peptide-Drug Conjugates

In the synthesis of a complex therapeutic that contains both base-sensitive functional groups and requires a hydrophilic linker (e.g., a peptide-drug conjugate with ester bonds), the Boc-protected PEG7 amine is the appropriate precursor. Its acid-labile Boc group allows for selective deprotection without compromising the integrity of other functional groups, a level of control not offered by substitutes with different protecting group chemistries.[14][17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

468.30468099 Da

Monoisotopic Mass

468.30468099 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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